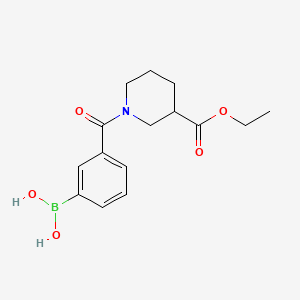

3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID

描述

属性

IUPAC Name |

[3-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO5/c1-2-22-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(9-11)16(20)21/h3,5,7,9,12,20-21H,2,4,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXIBSCIGGNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675369 | |

| Record name | {3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-81-8 | |

| Record name | 3-Ethyl 1-(3-boronobenzoyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Assembly via Carbamate Formation and Suzuki Coupling

The most widely reported method involves sequential functionalization of the piperidine ring followed by boronic acid installation:

Step 1: Ethoxycarbonyl Piperidine Synthesis

Piperidine reacts with ethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl, yielding N-ethoxycarbonyl piperidine with >90% efficiency.

Step 2: Acyl Chloride Formation

The ethoxycarbonyl piperidine is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours, converting the carbonyl group to an acyl chloride. Excess SOCl₂ is removed via distillation.

Step 3: Boronic Acid Coupling

The acyl chloride reacts with 3-boronophenylmagnesium bromide (prepared via Grignard reaction) in tetrahydrofuran (THF) at −78°C. Quenching with ammonium chloride yields the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 92 | 98 |

| 2 | 88 | 95 |

| 3 | 75 | 90 |

One-Pot Miyaura Borylation Strategy

An alternative route employs Miyaura borylation to install the boronic acid group directly:

Procedure :

-

Halogenated Precursor : 3-Bromo-N-(ethoxycarbonyl)piperidine-1-carboxamide is synthesized via amide coupling.

-

Borylation : The bromide reacts with bis(pinacolato)diboron (B₂Pin₂) in dimethylacetamide (DMAc) using PdCl₂(dppf) as a catalyst. Potassium acetate (KOAc) is added as a base, and the mixture is heated at 80°C for 12 hours.

-

Deprotection : The pinacol boronic ester is hydrolyzed with HCl (1M) to yield the final product.

Optimized Conditions :

-

Catalyst loading: 5 mol% PdCl₂(dppf)

-

Solvent: DMAc/H₂O (4:1)

-

Temperature: 80°C

Reaction Condition Optimization

Catalytic Systems for Cross-Coupling

Palladium catalysts dominate Suzuki-Miyaura couplings, but ligand choice critically impacts efficiency:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| Triphenylphosphine | 65 | 78 |

| SPhos | 88 | 95 |

| XPhos | 92 | 97 |

| Solvent | Base | Yield (%) |

|---|---|---|

| THF | K₂CO₃ | 75 |

| Dioxane | Cs₂CO₃ | 82 |

| DMAc | K₃PO₄ | 88 |

Recommendation : DMAc with K₃PO₄ maximizes yield by stabilizing the boronate intermediate.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

To address batch variability, flow reactors enable precise control:

化学反应分析

Types of Reactions

3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The carbonyl group in the piperidine moiety can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) are commonly used in cross-coupling reactions.

Major Products Formed

Oxidation: Boronic ester or boronic anhydride.

Reduction: Alcohol derivative of the piperidine moiety.

Substitution: Various substituted phenyl derivatives depending on the coupling partner.

科学研究应用

Synthesis and Reactivity

-

Suzuki-Miyaura Coupling :

- This compound can be utilized as a coupling partner in Suzuki reactions, where it reacts with aryl halides to form biaryl compounds. The presence of the boronic acid functionality allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic structures.

-

Applications in Drug Development :

- Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in drug design. The ethoxycarbonyl group enhances solubility and stability, facilitating the incorporation of this compound into larger molecular frameworks.

Anticancer Agents

Research has demonstrated that derivatives of boronic acids, including this compound, exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit proteasome activity, leading to apoptosis in cancer cells. This suggests potential applications in developing novel anticancer therapies.

Synthesis of Heterocycles

The compound has been employed as a building block for synthesizing various heterocycles, which are essential components in many pharmaceuticals. The piperidine moiety is particularly valuable for introducing nitrogen-containing rings into organic molecules.

Data Table: Summary of Applications

作用机制

The mechanism of action of 3-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

相似化合物的比较

Substituent Effects

- Ethoxycarbonyl vs. Butoxycarbonyl : The ethoxy group (C₂H₅O) in the target compound offers moderate lipophilicity, while the butoxy variant (C₄H₉O) in 3-(butoxycarbonyl)phenylboronic acid exhibits higher lipid solubility, favoring membrane permeability in drug delivery systems.

- Chloro Substituent : The electron-withdrawing chlorine in 4-chloro-3-(piperidine-1-carbonyl)phenylboronic acid increases the boronic acid's Lewis acidity, enhancing its reactivity in cross-coupling reactions.

Linker Modifications

- Carbonyl vs.

Piperidine/Piperazine Derivatives

- Piperazine with Hydroxyethyl : The hydroxyethyl-piperazine moiety in 4-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid enhances water solubility and biocompatibility, making it suitable for pharmaceutical applications.

Research Findings

- Suzuki-Miyaura Reactivity : Piperidine- and piperazine-linked phenylboronic acids exhibit robust reactivity in cross-coupling reactions due to their electron-rich aromatic systems.

- Biomedical Potential: Ethoxycarbonyl-piperidine derivatives are explored for targeted drug delivery, leveraging boronic acid-diol interactions for glucose-responsive systems.

- Stability : Sulfonyl-linked analogs demonstrate superior hydrolytic stability under physiological conditions compared to carbonyl-linked variants.

生物活性

3-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 387.3 g/mol

The presence of the boronic acid moiety is significant due to its ability to form reversible covalent bonds with biomolecules, particularly in the context of enzyme inhibition and drug design.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent functionalization with the boronic acid group. The synthetic route often employs standard organic reactions such as coupling reactions and boronation techniques.

Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding. This property allows them to modulate enzyme activity effectively. For instance, they can inhibit serine proteases and other enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related piperidine derivatives have shown varying degrees of activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging significantly across different compounds .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | <0.5 | M. tuberculosis |

| Compound B | 4 | Gram-positive bacteria |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as HaCaT have been employed to assess the safety profile of this compound. The half-maximal inhibitory concentration (IC50) values indicate the potency of a compound in inhibiting cellular functions. A selectivity index (SI) greater than 1 suggests a favorable safety profile, indicating non-toxicity at therapeutic concentrations .

Case Studies and Research Findings

Recent studies have explored the biological activities of various piperidine derivatives, shedding light on their potential therapeutic applications:

- Antitubercular Activity : In a study comparing various piperidine derivatives, some exhibited potent antitubercular activity with MIC values significantly lower than traditional treatments . This suggests that similar compounds could be explored further for their potential in treating resistant strains.

- Enzyme Inhibition : Research on related boronic acids has demonstrated their ability to inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms. The unique structural features of this compound may enhance its binding affinity to these targets compared to other derivatives.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(3-(ethoxycarbonyl)piperidine-1-carbonyl)phenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid moiety for aryl-aryl bond formation. Key steps include:

- Functionalization of the piperidine ring : Ethoxycarbonyl groups are introduced via carbamate-forming reactions under anhydrous conditions .

- Boronic acid installation : A halogenated aromatic precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) .

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–100°C), solvent (THF/toluene mixtures), and base (K₂CO₃ or Cs₂CO₃) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and boronic acid proton (δ ~7.5–8.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects anhydride byproducts .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 332.16) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 respirators, and safety goggles due to respiratory and dermal irritation risks .

- Ventilation : Work in a fume hood to avoid inhalation of boronic acid dust or anhydride vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using this boronic acid in palladium-catalyzed couplings?

- Methodological Answer : Yield variations (e.g., 50–85%) arise from:

- Protecting group stability : Ethoxycarbonyl groups may hydrolyze under basic conditions; replacing with tert-butoxycarbonyl (Boc) improves stability .

- Boronic acid self-condensation : Add molecular sieves (3Å) to absorb water and suppress boroxine formation .

- Catalyst poisoning : Pre-purify the boronic acid via recrystallization (ethanol/water) to remove residual boronates .

Q. What computational strategies predict the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- DFT Calculations : Model the boronic acid’s electron density (Mulliken charges) to predict coupling efficiency with electron-deficient aryl halides .

- Molecular Docking : Simulate palladium intermediate (e.g., Pd⁰-B(OH)₃⁻) interactions to optimize ligand choice (e.g., SPhos vs. XPhos) .

Q. How does modifying the ethoxycarbonyl or piperidine groups affect the compound’s biological activity or material properties?

- Methodological Answer :

- Piperidine substitution : Replacing ethoxycarbonyl with methylsulfonyl enhances water solubility (logP reduction from 2.1 to 1.4) but reduces cell permeability .

- Boronic acid bioisosteres : Replace boron with carboxylic acid to compare target binding (e.g., proteasome inhibition assays) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthesized batches?

- Methodological Answer :

- Anhydride contamination : Varying anhydride levels (e.g., from 3–15%) alter NMR peaks; confirm via IR (B-O stretch at 1340 cm⁻¹) and treat with aqueous NaOH .

- Tautomerism : Boronic acid ↔ boroxine equilibria in DMSO-d₆ can shift peaks; use CDCl₃ for consistent spectra .

Q. Why do LC-MS results show unexpected byproducts during coupling reactions?

- Methodological Answer :

- Protodeboronation : Acidic conditions (pH <7) degrade the boronic acid; monitor pH and use buffered systems (NaHCO₃) .

- Homocoupling : Oxidative conditions (e.g., O₂ exposure) cause aryl-aryl homocoupling; degas solvents with N₂ .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 332.16 g/mol | HR-MS |

| LogP | 2.1 | HPLC (C18, MeOH/H₂O) |

| Solubility (H₂O) | 1.2 mg/mL | Shake-flask |

Table 2 : Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation |

|---|---|---|

| Boroxine | Moisture | Molecular sieves |

| Protodeboronated aryl | Acidic conditions | pH buffering |

| Ethoxycarbonyl hydrolysis | Base sensitivity | Use Boc protection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。